N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[44]nonan-2-yl}acetamide is a complex organic compound with a unique structure that includes a biphenyl group, a spirocyclic nonane ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, followed by the formation of the spirocyclic nonane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticonvulsant agent in animal models of epilepsy.
Material Science: It is used in the development of organic electronic devices due to its unique structural properties.
Biological Research:
Wirkmechanismus
The mechanism of action of N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it binds to neuronal voltage-sensitive sodium channels, modulating their activity and exerting anticonvulsant effects . The spirocyclic structure contributes to its stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with anticonvulsant activity.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: Used in the synthesis of pyrrole derivatives.
Uniqueness
N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide is unique due to its combination of a biphenyl group and a spirocyclic nonane ring, which imparts distinct chemical and biological properties. Its ability to modulate neuronal sodium channels sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H26N2O3 |
---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[1-(4-phenylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-17(18-9-11-20(12-10-18)19-7-3-2-4-8-19)25-21(27)16-26-22(28)15-24(23(26)29)13-5-6-14-24/h2-4,7-12,17H,5-6,13-16H2,1H3,(H,25,27) |
InChI-Schlüssel |
HVZDMPOLKDHNTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.